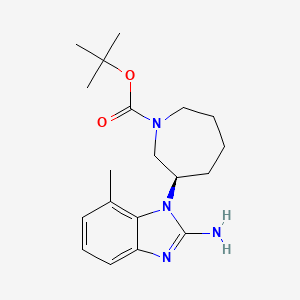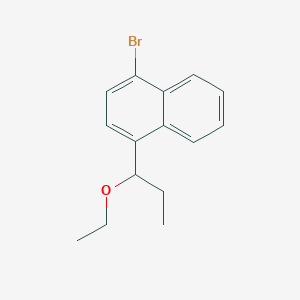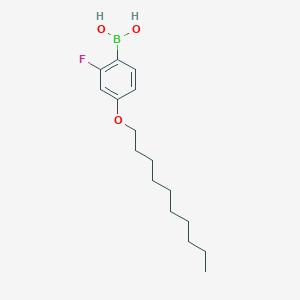
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a dioxane ring and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of benzyl alcohol with 5-formyl-2,2-dimethyl-1,3-dioxane-5-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl (5-carboxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Reduction: Benzyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Substitution: Various substituted benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxane ring provides stability and specificity to the compound, allowing it to interact selectively with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- 2-Methyl-2-propanyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Uniqueness
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the benzyl group allows for additional substitution reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
benzyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate |
InChI |
InChI=1S/C15H19NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3,(H,16,18) |
Clave InChI |
GDSUBXFXKOEKGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(C=O)NC(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)

![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)


![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
